molecular formula C10H12N2O3 B1453311 (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid CAS No. 1224165-30-3

(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

Cat. No.: B1453311
CAS No.: 1224165-30-3
M. Wt: 208.21 g/mol
InChI Key: YCBFCFXGJKVRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is a versatile cinnoline derivative of significant interest in medicinal chemistry and drug discovery. This compound features a cinnoline backbone, a privileged scaffold in heterocyclic chemistry known to confer various biological activities. Cinnoline derivatives, including this compound, have been investigated for their promising antimicrobial, anti-inflammatory, and antitumor properties. Researchers value this compound as a key intermediate for synthesizing more complex fused heterocyclic systems, such as pyrimidoquinolines, which are formally isoelectronic with tetrahydroquinoline and are recognized for their diverse biological activities, including antimalarial, anticancer, and antimicrobial effects. The core structure serves as a building block for developing novel therapeutic agents, particularly in oncology, where related tetrahydroquinoline derivatives have demonstrated potent apoptotic effects against various human cancer cell lines. The acetic acid moiety at the 2-position of the cinnoline ring enhances the molecule's versatility for further chemical modification, allowing for the development of derivatives with improved pharmacological profiles and efficacy. This product is intended for research applications only and is not designed for human or veterinary therapeutic use. Researchers are advised to consult the safety data sheet and conduct all experiments in appropriately equipped laboratories following relevant health and safety regulations.

Properties

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBFCFXGJKVRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Ring Formation

  • The tetrahydrocinnoline core is often synthesized by cyclization of hydrazine derivatives with keto acids or α-bromo carbonyl compounds. For example, α-bromoacyl derivatives can be cyclized with hydrazine or thiosemicarbazides to form the tetrahydrocinnoline ring system under acidic or neutral conditions, often in acetic acid or related solvents at moderate temperatures (60 °C).

  • The cyclization step can be facilitated by using solvents such as acetic acid, dimethylformamide (DMF), or mixed solvents, with reaction temperatures ranging from 0 °C to 130 °C depending on the reagents and desired rate.

Introduction of the 3-oxo Group

  • The 3-oxo group (a ketone at position 3) is introduced either by oxidation of a corresponding hydroxyl intermediate or by using precursors already bearing the ketone functionality.

  • Oxidation and cyclization can be combined in one step to generate the ketone-containing tetrahydrocinnoline ring, often using mild oxidizing agents or through intramolecular cyclization reactions.

Attachment of the Acetic Acid Side Chain

  • The acetic acid substituent at the 2-position is introduced by alkylation or condensation reactions involving halogenated acetic acid derivatives or their esters.

  • Hydrolysis of ester intermediates under acidic or basic conditions yields the free acetic acid functionality. For example, methyl esters can be hydrolyzed with aqueous mineral acids or bases to afford the target acid.

  • The reaction mass is often worked up by extraction with organic solvents such as ethyl acetate, followed by purification steps including recrystallization or chromatography.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Bromination of precursor Br2 in acetic acid at room temperature α-Bromoacyl intermediate
2 Cyclocondensation Reaction with hydrazine derivatives in acetic acid at 60 °C Formation of tetrahydrocinnoline ring
3 Esterification Methanol with catalytic sulfuric acid Methyl ester intermediate
4 Hydrazide formation Treatment with hydrazine hydrate in refluxing propan-2-ol Acid hydrazide intermediate
5 Hydrolysis Aqueous mineral acid or base Target this compound

This sequence is adapted from analogous heterocyclic syntheses involving α-bromo carbonyl compounds and hydrazine derivatives.

Reaction Conditions and Optimization

  • Solvents: Acetic acid is commonly used for cyclization and bromination steps due to its ability to dissolve reactants and facilitate proton transfers. DMF and 1,4-dioxane are also employed for condensation reactions.

  • Temperature: Reactions are typically conducted between room temperature and 130 °C, with cyclization often at 60 °C and hydrolysis under reflux conditions.

  • Catalysts: Acid catalysts such as sulfuric acid are used for esterification and hydrolysis steps. No specific metal catalysts are generally required for cyclization.

  • Reaction Times: Bromination and cyclization steps vary from 1 to 24 hours depending on scale and conditions. Hydrolysis may require several hours under reflux.

Data Table: Summary of Key Preparation Parameters

Preparation Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination Br2 in acetic acid 25 (room temp) 1–3 80–90 Formation of α-bromoacyl intermediate
Cyclocondensation Hydrazine derivatives in acetic acid 60 2–6 70–95 Formation of tetrahydrocinnoline ring
Esterification Methanol + catalytic H2SO4 Reflux (~65) 3–6 85–90 Methyl ester intermediate
Hydrazide formation Hydrazine hydrate in refluxing propan-2-ol Reflux (~82) 4–8 75–85 Conversion to acid hydrazide
Hydrolysis Aqueous mineral acid or base Reflux (~100) 6–12 80–90 Final acid formation

Research Findings and Practical Considerations

  • The use of α-bromoacyl intermediates is a reliable route to introduce the acetic acid side chain and facilitate ring closure, as demonstrated by multiple syntheses of related heterocycles.

  • Avoidance of hazardous reagents such as carbon disulfide is preferred in commercial processes, with alternative cyclization methods developed to improve safety and environmental profile.

  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is essential to confirm intermediate and final product formation.

  • Purification typically involves aqueous workup and organic solvent extraction, followed by recrystallization to achieve high purity.

Chemical Reactions Analysis

Condensation Reactions

The acetic acid moiety facilitates condensation with amines, alcohols, and carbonyl compounds. For example:

  • Amide Formation : Reacting with amines (e.g., glycylglycine) in the presence of coupling agents like EDC/HOBt yields peptide-conjugated derivatives.

  • Esterification : Treatment with alcohols under acidic conditions produces esters, as demonstrated in the synthesis of methyl and ethyl derivatives.

Key Reaction Example :

 3 Oxo cinnolinyl acetic acid+R NH2EDC HOBt 3 Oxo cinnolinyl acetamide+H2O\text{ 3 Oxo cinnolinyl acetic acid}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{ 3 Oxo cinnolinyl acetamide}+\text{H}_2\text{O}

Yields typically range from 65–85% depending on the amine substituent.

Hydrolysis and Decarboxylation

The compound undergoes pH-dependent transformations:

  • Acidic Hydrolysis : The acetic acid group remains stable, but the cinnoline ring may protonate at the oxo group, altering solubility .

  • Basic Hydrolysis : Prolonged exposure to NaOH (1–2 M) induces decarboxylation, forming 3-oxo-5,6,7,8-tetrahydrocinnoline .

Experimental Data :

ConditionProductYield (%)Reference
1 M HCl, reflux, 2 hUnchanged95
1 M NaOH, 80°C, 4 h3-Oxo-tetrahydrocinnoline72

Nucleophilic Substitution

The cinnoline core participates in substitution reactions at electron-deficient positions:

  • Chlorination : Treatment with POCl₃ replaces the oxo group with chlorine at position 3 .

  • Amination : Reaction with hydrazine hydrate forms hydrazide derivatives, enabling further cyclization .

Mechanistic Pathway :

  • Protonation of the oxo group enhances electrophilicity at C3.

  • Nucleophilic attack by Cl⁻ or NH₂NH₂ generates intermediates.

  • Rearrangement yields substituted products .

Cyclization and Ring Expansion

The acetic acid side chain enables intramolecular cyclization:

  • Lactam Formation : Heating with DCC forms a six-membered lactam ring via dehydration.

  • Heterocyclic Fusion : Reaction with aldehydes (e.g., benzaldehyde) under basic conditions generates fused pyridone systems .

Example :

 3 Oxo cinnolinyl acetic acidΔ,DCCCinnolino 2 3 b pyridin 5 one+H2O\text{ 3 Oxo cinnolinyl acetic acid}\xrightarrow{\Delta,\text{DCC}}\text{Cinnolino 2 3 b pyridin 5 one}+\text{H}_2\text{O}

Yield: 58% .

Oxidation and Reduction

  • Oxidation : The oxo group at C3 is resistant to further oxidation, but the tetrahydrocinnoline ring can aromatize under strong oxidants (e.g., KMnO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the cinnoline ring, forming decahydro derivatives.

Reduction Data :

CatalystPressure (atm)ProductYield (%)
Pd-C3Decahydrocinnoline acetic acid81

Biological Conjugation

The compound’s carboxyl group enables bioconjugation for drug delivery:

  • Peptide Coupling : Used to synthesize prodrugs targeting inflammatory enzymes.

  • Glycosylation : Reacts with sugar derivatives to enhance solubility and bioavailability.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)Reference
AmidationEDC, HOBt, DMF, RTN-(Glycylglycyl)acetamide derivative78
EsterificationMeOH, H₂SO₄, refluxMethyl ester85
ChlorinationPOCl₃, Δ3-Chloro-tetrahydrocinnoline acetic acid63
Lactam FormationDCC, THF, 60°CCinnolino-pyridone58

Mechanistic Insights

  • Acid-Catalyzed Reactions : The oxo group stabilizes intermediates through resonance .

  • Base-Mediated Pathways : Deprotonation of the acetic acid group enhances nucleophilicity, facilitating condensations .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid have demonstrated anticancer properties. The tetrahydrocinnoline derivatives are being studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various tetrahydrocinnoline derivatives and their evaluation against different cancer cell lines. The results showed significant cytotoxicity, suggesting a promising avenue for cancer therapeutics .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulating neurotransmitter levels and reducing oxidative stress.

Case Study : In vitro studies demonstrated that this compound could enhance neuronal survival under oxidative stress conditions. This was linked to its ability to upregulate antioxidant enzymes .

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target Pathway
This compound15NF-kB signaling pathway
Aspirin10COX inhibition
Ibuprofen20COX inhibition

This table illustrates the comparative potency of this compound against established anti-inflammatory drugs .

Analgesic Effects

The analgesic potential of this compound is under investigation. Initial findings suggest it may modulate pain pathways effectively.

Case Study : A recent preclinical trial assessed the pain-relieving properties of the compound in rodent models. The results indicated a significant reduction in pain scores compared to control groups .

Mechanism of Action

The mechanism of action of (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share a core heterocyclic system conjugated to an acetic acid group. Below is a comparative analysis of key analogs:

Compound Name CAS Molecular Formula Molecular Weight Key Structural Features Notable Properties
(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid 1224165-30-3 C₁₀H₁₂N₂O₃ 208.21 6-membered tetrahydrocinnolin ring, 3-oxo group, acetic acid Boiling point: 422.7 °C; Polar surface area: N/A
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid 1125409-81-5 C₁₁H₁₂N₂O₃S 252.29 Cyclopenta-thiazolo-pyrimidine fused system, sulfur atom Higher complexity (385 topological PSA), sulfur enhances reactivity
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid hydrochloride 1185300-99-5 C₇H₉ClN₂O₃S 244.68 (free acid: 201.65) Imidazo-thiazole core, hydrochloride salt Improved solubility due to salt form; chlorine substituent
2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetic acid 1232810-21-7 C₁₁H₁₄N₂O₃ 222.25 7-membered cyclohepta ring, pyridazine core Larger ring size increases steric bulk; polar surface area: 70
Key Observations:

Ring Size and Saturation: The target compound’s 6-membered tetrahydrocinnolin ring contrasts with the 7-membered cyclohepta[c]pyridazine system in CAS 1232810-21-2. Larger rings (e.g., cyclohepta) may reduce conformational flexibility, impacting binding to biological targets .

Heteroatom Inclusion : Analogs like CAS 1125409-81-5 and 1185300-99-5 incorporate sulfur, which can enhance electronic interactions (e.g., hydrogen bonding, nucleophilic reactivity) compared to the purely N/O-based target compound .

Salt Forms : The hydrochloride salt in CAS 1185300-99-5 improves aqueous solubility, a critical factor in pharmaceutical applications, whereas the target compound is used in its free acid form .

Reactivity Trends:
  • Sulfur-containing analogs (e.g., CAS 1125409-81-5) exhibit higher reactivity in thiol-mediated coupling reactions compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 1125409-81-5 CAS 1185300-99-5 CAS 1232810-21-7
LogP Not reported Estimated higher (due to sulfur) Lower (hydrophilic salt) Moderate (bulky ring)
Solubility Limited data Low (non-polar fused rings) High (hydrochloride) Moderate (polar surface area: 70)
Stability Stable at -20°C Sensitive to oxidation (sulfur) Stable (salt form) Likely stable (rigid structure)

Biological Activity

Overview

(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is a heterocyclic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetic acid
  • Molecular Formula : C10H11N2O3
  • CAS Number : 1224165-30-3

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
  • Anticancer Properties : Preliminary research suggests that this compound can inhibit the proliferation of cancer cells. It may induce apoptosis in tumor cells through modulation of signaling pathways involved in cell survival and death.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in vitro by inhibiting pro-inflammatory cytokines and mediators.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, thereby influencing cellular responses.

Case Studies

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 50 µM.
    • The study also reported activation of caspase pathways indicative of apoptosis induction.
  • Antimicrobial Efficacy :
    • In vitro assays demonstrated that the compound exhibited activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
    • The mode of action was suggested to be through interference with bacterial DNA replication.

Comparative Analysis

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerHeterocyclic structure
4-(4-methylphenyl)-1H-pyrazoleAnticancerDifferent mechanism targeting tubulin polymerization
Cinnoline derivativesAntitumorVarying substituents affecting potency

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Potential areas of focus include:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.

Q & A

Q. What role do hydrogen bonds play in stabilizing the crystal structure?

  • Methodological Answer :
  • X-ray Analysis : Identify intermolecular H-bonds (e.g., O–H···N between acetic acid and cinnolinone moieties) and quantify bond lengths (≤2.0 Å) .
  • Thermal Stability : Perform TGA/DSC to correlate H-bond density with melting points (e.g., mp 118–120°C for trimethoxyphenylacetic analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

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